molecular formula C26H22ClN3O3S B2986825 3-benzyl-5-[(4-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 477768-30-2

3-benzyl-5-[(4-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

Cat. No. B2986825
CAS RN: 477768-30-2
M. Wt: 491.99
InChI Key: RIORFJAKQPTRME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-5-[(4-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a useful research compound. Its molecular formula is C26H22ClN3O3S and its molecular weight is 491.99. The purity is usually 95%.
BenchChem offers high-quality 3-benzyl-5-[(4-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-benzyl-5-[(4-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Applications

Quinazolinone derivatives have been investigated for their antiviral activities against a range of viruses. One study synthesized novel quinazolinone compounds and evaluated their antiviral activity against influenza A, severe acute respiratory syndrome corona, dengue, yellow fever, Venezuelan equine encephalitis, Rift Valley fever, and Tacaribe viruses. Some compounds exhibited significant inhibitory effects against these viruses, highlighting their potential as antiviral agents (Selvam et al., 2007).

Anti-inflammatory and Antiproliferative Applications

Another study focused on the synthesis of fused pyrimidine derivatives, including quinazolinone variants, and evaluated their anti-inflammatory, antiproliferative, and antimicrobial activities. Some compounds showed promising anti-inflammatory and antiproliferative effects, indicating their potential for the development of new therapeutic agents (Vachala et al., 2011).

Antimicrobial Applications

Quinazolinone derivatives have been explored for their antimicrobial properties. Research into amino acid/dipeptide derivatives of quinazolin-3(4H)-one revealed moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting these compounds as potential antimicrobial agents (Kapoor et al., 2017).

Anticancer Applications

The antitumor activities of quinazolinone derivatives have also been a subject of interest. A study synthesized 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one derivatives and evaluated their anti-monoamine oxidase and antitumor activities. Several compounds exhibited high activity, demonstrating the potential of quinazolinone derivatives in cancer therapy (Markosyan et al., 2015).

Diuretic Applications

Quinazolinone derivatives have also been investigated for their diuretic activity. A study synthesized quinazolin-4(3H)-one derivatives to evaluate their effect as diuretic agents. One of the compounds showed significant diuretic activity, highlighting the potential use of quinazolinone derivatives in treating conditions requiring diuresis (Maarouf et al., 2004).

properties

IUPAC Name

3-benzyl-5-[(4-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3S/c1-32-22-13-19-20(14-23(22)33-2)28-26(34-15-17-8-10-18(27)11-9-17)30-21(25(31)29-24(19)30)12-16-6-4-3-5-7-16/h3-11,13-14,21H,12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIORFJAKQPTRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=CC=C(C=C4)Cl)CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-5-[(4-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

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